1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine
CAS No.:
Cat. No.: VC15761322
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine -](/images/structure/VC15761322.png)
Specification
Molecular Formula | C10H12BrNO2 |
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Molecular Weight | 258.11 g/mol |
IUPAC Name | [2-(2-bromophenyl)-1,3-dioxolan-2-yl]methanamine |
Standard InChI | InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)10(7-12)13-5-6-14-10/h1-4H,5-7,12H2 |
Standard InChI Key | LUGGJAUVFYHHIJ-UHFFFAOYSA-N |
Canonical SMILES | C1COC(O1)(CN)C2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a 2-bromophenyl group tethered to a 1,3-dioxolane ring, which is further connected to a methanamine moiety. The dioxolane ring adopts a chair-like conformation, stabilized by the electron-donating oxygen atoms, while the bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂BrNO₂ | |
Molecular Weight | 258.11 g/mol | |
SMILES Notation | BrC1=CC=CC=C1C2(OCCO2)CN | |
Hydrogen Bond Donors | 1 (NH₂) | |
Hydrogen Bond Acceptors | 3 (2 O, 1 NH₂) |
Synthetic Approaches
Proposed Reaction Pathways
While no explicit synthesis for this compound is documented, analogous methods for constructing 1,3-dioxolane-containing amines suggest a multi-step strategy:
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Formation of the Dioxolane Ring: A cyclocondensation reaction between 2-bromobenzaldehyde and ethylene glycol under acid catalysis could yield 2-(2-bromophenyl)-1,3-dioxolane .
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Introduction of the Amine Group: Subsequent nucleophilic substitution or reductive amination at the methyl position adjacent to the dioxolane ring could install the primary amine .
Optimization Considerations
Key parameters from similar syntheses include:
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Catalyst Selection: H₂N-DABCO (1,4-diazabicyclo[2.2.2]octane-2-amine) and KOtBu (potassium tert-butoxide) in THF solvent facilitate efficient nitrile and amine formations .
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Reaction Time: Fast kinetics (5–10 minutes) observed in analogous systems suggest rapid ring closure under basic conditions .
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
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Bromine Substituent: The ortho-bromine atom withdraws electron density via inductive effects, polarizing the phenyl ring and enhancing susceptibility to nucleophilic aromatic substitution .
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Amine Group: The primary amine participates in hydrogen bonding and Schlenk-type equilibria, enabling salt formation with carboxylic acids or sulfonic acids .
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Dioxolane Ring: Acidic conditions may hydrolyze the dioxolane to regenerate the aldehyde, a property exploitable in prodrug designs .
Table 2: Predicted Reactivity Profile
Functional Group | Reactivity | Potential Applications |
---|---|---|
2-Bromophenyl | Electrophilic substitution | Cross-coupling reactions |
1,3-Dioxolane | Acid-catalyzed hydrolysis | Controlled release systems |
Methanamine | Salt formation, hydrogen bonding | Bioactive conjugate synthesis |
Future Research Directions
Priority Investigations
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In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (TNF-α, IL-6) .
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Metabolic Stability: Assess hepatic microsomal degradation to guide prodrug strategies .
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Structural Modifications: Explore replacing bromine with other halogens or installing substituents on the dioxolane ring to modulate solubility .
Challenges and Limitations
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